Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, including esterification, bromination, and benzoylation reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the bromine atom and the ester group. The final step involves the benzoylation of the hydroxyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole Derivatives: These compounds share a similar benzofuran core and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Benzoxazole Compounds: These compounds also contain a fused heterocyclic ring and are known for their insecticidal and pharmacological activities.
Uniqueness
Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H17BrO5 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
ethyl 5-benzoyloxy-6-bromo-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H17BrO5/c1-2-28-24(27)21-17-13-20(30-23(26)16-11-7-4-8-12-16)18(25)14-19(17)29-22(21)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |
InChI Key |
SJEYECCXDZTUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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